N,5-dimethyl-N-[1-(2-phenoxyethyl)piperidin-3-yl]pyrimidin-2-amine
Description
N,5-dimethyl-N-[1-(2-phenoxyethyl)piperidin-3-yl]pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring, a piperidine ring, and a phenoxyethyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
Molecular Formula |
C19H26N4O |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N,5-dimethyl-N-[1-(2-phenoxyethyl)piperidin-3-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C19H26N4O/c1-16-13-20-19(21-14-16)22(2)17-7-6-10-23(15-17)11-12-24-18-8-4-3-5-9-18/h3-5,8-9,13-14,17H,6-7,10-12,15H2,1-2H3 |
InChI Key |
WLGPXXXYXNCHAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)CCOC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5-dimethyl-N-[1-(2-phenoxyethyl)piperidin-3-yl]pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 2-phenoxyethylamine with a suitable piperidine derivative under controlled conditions.
Pyrimidine Ring Formation: The next step involves the formation of the pyrimidine ring. This is typically done by reacting the piperidine intermediate with a pyrimidine precursor in the presence of a catalyst.
Final Coupling Reaction: The final step is the coupling of the pyrimidine ring with the piperidine intermediate to form the target compound. This step often requires the use of a coupling agent and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the selection of solvents, reaction temperatures, and purification methods to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N,5-dimethyl-N-[1-(2-phenoxyethyl)piperidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically affects the piperidine ring or the phenoxyethyl group.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the pyrimidine ring or the piperidine ring.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxyethyl group or the pyrimidine ring. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products
Scientific Research Applications
N,5-dimethyl-N-[1-(2-phenoxyethyl)piperidin-3-yl]pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs.
Industry: The compound’s chemical properties make it useful in various industrial applications, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,5-dimethyl-N-[1-(2-phenoxyethyl)piperidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-(6-phenyl-2,3-dihydro-1,4-oxazepin-5-yl)aniline
- 4-(5,6-dihydro-2-phenyl-1,4-oxathiin-3-yl)-N,N-dimethylbenzenamine
- N-(pyridin-3-ylmethyl)propan-2-amine
Uniqueness
N,5-dimethyl-N-[1-(2-phenoxyethyl)piperidin-3-yl]pyrimidin-2-amine stands out due to its unique combination of a pyrimidine ring, a piperidine ring, and a phenoxyethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, highlighting its potential for specialized uses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
